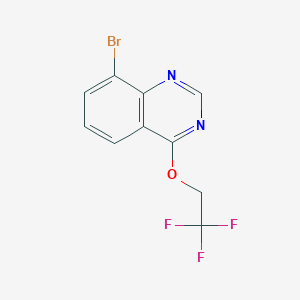
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is a chemical compound with the molecular formula C10H6BrF3N2O and a molecular weight of 307.07 g/mol . This compound is part of the quinazoline family, which is known for its significant biological activities and applications in various fields such as medicine, chemistry, and industry .
準備方法
The synthesis of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of 8-bromoquinazoline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
化学反応の分析
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline can be compared with other quinazoline derivatives, such as:
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a quinazoline ring.
6-Bromo-2-(2,2,2-trifluoroethoxy)quinazoline: Another quinazoline derivative with the bromine atom at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
生物活性
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromine atom at the 8-position and a trifluoroethoxy group at the 4-position of the quinazoline ring. This unique substitution pattern contributes to its biological activity and pharmacological potential.
Research indicates that quinazoline derivatives interact with various biological targets, including receptors and enzymes involved in critical cellular pathways. The specific mechanisms by which this compound exerts its effects include:
- Inhibition of Kinases : Quinazolines are known for their ability to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Antimicrobial Activity : Some studies have suggested that quinazoline derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
- Anticonvulsant Effects : Certain derivatives have shown potential in treating epilepsy and related disorders by modulating neurotransmitter systems.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits growth of cancer cells (e.g., MCF-7) | |
| Antimicrobial | Moderate activity against fungal strains | |
| Anticonvulsant | Potential efficacy in seizure models |
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent inhibitory effects compared to established chemotherapeutic agents like Erlotinib .
- Antimicrobial Studies : A series of experiments evaluated the compound's efficacy against various fungal pathogens. Results showed that it could inhibit the growth of specific strains at concentrations as low as 10 µg/mL, suggesting its potential as an antifungal agent .
- Anticonvulsant Research : Preliminary investigations into the anticonvulsant properties revealed that certain derivatives could reduce seizure frequency in animal models. This positions this compound as a candidate for further development in neurological disorders .
特性
IUPAC Name |
8-bromo-4-(2,2,2-trifluoroethoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNPNZXMCGQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














